molecular formula C10H11NOS B2708488 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one CAS No. 24187-66-4

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one

Cat. No.: B2708488
CAS No.: 24187-66-4
M. Wt: 193.26
InChI Key: ODLQJZPUEDHIOM-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one is a heterocyclic compound that features a benzothiazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the benzothiazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazepines depending on the reagents used.

Scientific Research Applications

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Similar structure but with an oxygen atom in place of sulfur.

    2,3,4,5-Tetrahydro-1,5-benzodiazepin-2-one: Contains a diazepine ring instead of a thiazepine ring.

Uniqueness

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one is unique due to the presence of the sulfur atom in the benzothiazepine ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs .

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-1,4-benzothiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLQJZPUEDHIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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